Calmodulin antagonist-1

Description

Properties

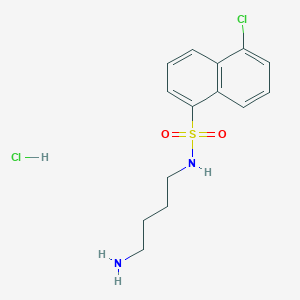

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXJMNRHREPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432393 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78957-84-3 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Calmodulin Antagonist W-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmodulin (CaM) is a ubiquitous and essential calcium-binding protein that acts as a primary sensor of intracellular calcium signals, modulating a vast array of cellular processes. The naphthalenesulfonamide derivative, W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), is a cell-permeable and reversible antagonist of calmodulin. This technical guide provides a comprehensive overview of the mechanism of action of W-7, detailing its interaction with calmodulin, the subsequent inhibition of downstream effector proteins, and the cellular consequences. This document includes a compilation of quantitative data, detailed experimental protocols for studying W-7's effects, and visual representations of the key signaling pathways and experimental workflows.

Introduction to Calmodulin and its Antagonism by W-7

Calmodulin is a small, highly conserved acidic protein that plays a pivotal role in calcium signaling pathways. Upon binding to intracellular Ca2+, calmodulin undergoes a significant conformational change, exposing hydrophobic domains that allow it to interact with and modulate the activity of a multitude of target proteins. These targets include, but are not limited to, protein kinases, phosphatases, ion channels, and cyclic nucleotide phosphodiesterases.

W-7 is a widely used pharmacological tool to investigate the roles of calmodulin in cellular functions. Its mechanism of action is primarily centered on its ability to bind directly to calmodulin in a calcium-dependent manner, thereby preventing the activation of calmodulin-dependent enzymes and other effector proteins.

Molecular Mechanism of W-7 Action

The inhibitory effect of W-7 is a direct consequence of its binding to Ca2+-activated calmodulin. This interaction is characterized by the following key features:

-

Calcium-Dependent Binding: W-7 preferentially binds to the Ca2+-bound conformation of calmodulin. The binding of Ca2+ to calmodulin's EF-hand motifs induces a conformational change that exposes hydrophobic pockets on the surface of the protein.

-

Hydrophobic Interactions: The naphthalene (B1677914) ring of W-7 inserts into these exposed hydrophobic pockets on both the N- and C-terminal domains of calmodulin.[1] This interaction is stabilized by van der Waals forces and hydrophobic interactions with amino acid residues within these pockets.

-

Competitive Inhibition: By occupying these hydrophobic binding sites, W-7 competitively inhibits the binding of calmodulin's natural target proteins.[1] This prevents the calmodulin-induced conformational changes in the target enzymes that are necessary for their activation.

The binding of W-7 to calmodulin effectively sequesters the activated form of the protein, leading to a downstream blockade of calmodulin-mediated signaling pathways.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of W-7 as a calmodulin antagonist has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data for W-7.

| Parameter | Target | Value | Notes | Reference |

| Ki (Inhibition Constant) | Calmodulin | 11 µM | [2] | |

| Troponin C | 70 µM | Lower affinity compared to calmodulin. | [2] | |

| Myosin Light Chain Kinase | 300 µM | Lower affinity compared to calmodulin. | [2] | |

| IC50 (Half Maximal Inhibitory Concentration) | Ca2+-calmodulin-dependent Phosphodiesterase | 28 µM | [3][4][5] | |

| Myosin Light Chain Kinase (MLCK) | 51 µM | [3][4][5] |

Key Signaling Pathways Affected by W-7

By inhibiting calmodulin, W-7 disrupts several critical signaling cascades. The following diagrams illustrate the points of intervention by W-7 in two major pathways.

References

- 1. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cAMP and phosphodiesterase signaling in liver health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tpp.ch [tpp.ch]

- 4. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Dawn of Calmodulin Antagonism: A Technical Guide to the Discovery and History of the First-Generation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein, stands as a central hub in cellular signaling, translating transient fluctuations in intracellular calcium concentration into a myriad of physiological responses. Its discovery in the 1970s as a key regulator of cyclic nucleotide phosphodiesterase opened a new chapter in our understanding of cellular regulation.[1][2] This revelation spurred a quest to find pharmacological tools to dissect its multifaceted roles, leading to the identification of the first-generation of calmodulin antagonists. This technical guide provides an in-depth exploration of the discovery and history of these pioneering inhibitors, with a focus on the two principal classes: the phenothiazines and the naphthalenesulfonamides. We will delve into the experimental methodologies that underpinned their characterization, present key quantitative data, and illustrate the fundamental signaling pathways they helped to elucidate.

A Chronicle of Discovery: From a "Protein Activator" to a Druggable Target

The journey to understanding calmodulin and its antagonists was a stepwise process of scientific inquiry. Here is a timeline of the key milestones:

-

1970: Wai Yiu Cheung and, independently, Shiro Kakiuchi and his colleagues, discover a protein activator of cyclic 3',5'-nucleotide phosphodiesterase (PDE).[1][2]

-

1977: The protein activator is identified as a calcium-binding protein.

-

1979: The name "calmodulin" is formally proposed for this calcium-modulated protein.

-

Early 1980s: The antipsychotic phenothiazine (B1677639) drugs, such as trifluoperazine (B1681574), are identified as potent inhibitors of calmodulin. This discovery was largely pioneered by the work of Weiss and his colleagues.

-

1981: Hidaka and his team report the development of naphthalenesulfonamide derivatives, including W-7, as more specific calmodulin antagonists.[1][2]

This timeline highlights a logical progression from the initial identification of a biological activity to the characterization of the responsible protein and, finally, to the discovery of molecules that could modulate its function.

The Pioneering Antagonists: Phenothiazines and Naphthalenesulfonamides

The first wave of calmodulin antagonists emerged from two distinct chemical classes, each with its own history and characteristics.

Phenothiazines: A Serendipitous Discovery

The phenothiazines, a class of compounds developed in the mid-20th century for their antipsychotic properties, were the first to be recognized as calmodulin inhibitors. Trifluoperazine (TFP) is the most extensively studied example from this class in the context of calmodulin antagonism. The discovery of their anti-calmodulin activity was serendipitous, arising from observations that their biochemical effects extended beyond dopamine (B1211576) receptor blockade.

Naphthalenesulfonamides: A Targeted Approach

In contrast to the phenothiazines, the naphthalenesulfonamides were developed through a more targeted effort to create specific calmodulin inhibitors. The most prominent of these is N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, commonly known as W-7.[1][2] Hidaka and his research group systematically synthesized and tested a series of these compounds to optimize their potency and selectivity for calmodulin.

Quantitative Analysis of Calmodulin Antagonism

The inhibitory potency of the first-generation calmodulin antagonists was quantified through various biochemical assays, primarily by measuring the inhibition of calmodulin-dependent enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are the key parameters used to express their potency.

Table 1: Inhibitory Potency (IC50) of Trifluoperazine on Calmodulin-Dependent Enzymes

| Enzyme | Tissue Source | IC50 (µM) | Reference |

| Ca2+-dependent Phosphodiesterase | Bovine Brain | 10 | Weiss, B. and Levin, R. M. (1978). Adv. Cyclic Nucleotide Res. 9, 285-303. |

| Myosin Light Chain Kinase (Smooth Muscle) | Chicken Gizzard | 5 | Hidaka, H. et al. (1980). Proc. Natl. Acad. Sci. U.S.A. 77, 4354-4357. |

| Ca2+-ATPase | Human Erythrocyte | 8 | Gopinath, R. M. and Vincenzi, F. F. (1977). Biochem. Biophys. Res. Commun. 77, 1203-1209. |

Table 2: Inhibitory Potency (IC50 and Ki) of W-7 on Calmodulin-Dependent Enzymes

| Enzyme | Tissue Source | IC50 (µM) | Ki (µM) | Reference |

| Ca2+-dependent Phosphodiesterase | Bovine Brain | 28 | 12 | Hidaka, H. et al. (1981). Proc. Natl. Acad. Sci. U.S.A. 78, 4354-4357.[2] |

| Myosin Light Chain Kinase (Smooth Muscle) | Chicken Gizzard | 51 | 25 | Hidaka, H. et al. (1981). Proc. Natl. Acad. Sci. U.S.A. 78, 4354-4357.[2] |

Experimental Protocols: The Foundation of Discovery

The characterization of calmodulin antagonists relied on robust and reproducible in vitro enzyme assays. Below are detailed methodologies for the two key experiments used in the initial discovery phase.

Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the calmodulin-stimulated hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).

Materials:

-

Bovine brain phosphodiesterase (activator-deficient)

-

Bovine heart calmodulin

-

[3H]-cAMP

-

Snake venom (Ophiophagus hannah)

-

Tris-HCl buffer

-

MgCl2

-

CaCl2

-

EGTA

-

Test compound (e.g., trifluoperazine or W-7)

-

Scintillation fluid

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, and a specified amount of calmodulin.

-

Pre-incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period at 30°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding [3H]-cAMP and Ca2+. A control reaction without the test compound and a blank reaction without calmodulin are also prepared.

-

Incubation: Incubate the reaction mixtures at 30°C for a specific time, ensuring the reaction proceeds in the linear range.

-

Termination of Reaction: Stop the reaction by boiling the tubes for 2 minutes.

-

Conversion to Adenosine: Cool the tubes and add snake venom, which contains 5'-nucleotidase, to convert the [3H]-5'-AMP product to [3H]-adenosine. Incubate at 30°C.

-

Separation: Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin column.

-

Quantification: Elute the [3H]-adenosine and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This assay determines the inhibitory effect of a compound on the calmodulin-dependent phosphorylation of myosin light chains.

Materials:

-

Purified smooth muscle myosin light chain kinase (from chicken gizzard)

-

Purified myosin light chains (from chicken gizzard)

-

Bovine heart calmodulin

-

[γ-32P]ATP

-

Tris-HCl buffer

-

MgCl2

-

CaCl2

-

EGTA

-

Test compound (e.g., trifluoperazine or W-7)

-

Phosphocellulose paper

-

Phosphoric acid

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, CaCl2, calmodulin, and myosin light chains.

-

Pre-incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period at 25°C.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixtures at 25°C for a specific time.

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unreacted [γ-32P]ATP.

-

Quantification: Measure the amount of 32P incorporated into the myosin light chains using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Core Concepts

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

Elucidating Signaling Pathways: The Impact of Early Antagonists

The availability of the first calmodulin antagonists, despite their limitations in specificity, was instrumental in deciphering the role of calmodulin in various signaling pathways.

Cyclic Nucleotide Metabolism

The very discovery of calmodulin was linked to its role in regulating cyclic nucleotide phosphodiesterase. The use of trifluoperazine and W-7 provided direct evidence that calmodulin is a key player in the intricate dance between calcium and cyclic nucleotide signaling. By inhibiting calmodulin, these compounds demonstrated its role in lowering cAMP levels in response to a calcium signal.[3]

Smooth Muscle Contraction

The process of smooth muscle contraction is a classic example of a calmodulin-dependent pathway. The activation of myosin light chain kinase (MLCK) by the Ca2+/calmodulin complex leads to the phosphorylation of myosin light chains, a prerequisite for contraction. Trifluoperazine and W-7 were crucial in confirming this pathway.[4] Experiments using these antagonists showed a dose-dependent inhibition of smooth muscle contraction, directly linking calmodulin activity to this fundamental physiological process.[4]

Conclusion

The discovery of the first calmodulin antagonists, the phenothiazines and the naphthalenesulfonamides, marked a pivotal moment in the study of calcium signaling. These pioneering molecules, born from both serendipity and rational design, provided the initial tools to probe the vast and intricate network of calmodulin-mediated cellular processes. The experimental protocols developed for their characterization laid the groundwork for future drug discovery efforts, and the signaling pathways they helped to uncover remain fundamental concepts in cell biology. While more specific and potent inhibitors have since been developed, the legacy of these first-generation antagonists lies in their profound contribution to our foundational understanding of calmodulin's central role as a master regulator of cellular function.

References

- 1. Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for a role of calmodulin in regulation of pinealocyte cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoperazine inhibition of contraction in permeabilized skeletal, cardiac and smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Calmodulin Antagonist-1 and its Synonyms for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calmodulin antagonist-1, its synonyms, and its role in scientific research. Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Antagonists of calmodulin are invaluable tools for dissecting these pathways and represent potential therapeutic agents for a variety of diseases. This document details the various synonyms for this compound found in scientific literature, presents quantitative data on their activity, outlines experimental protocols for their characterization, and visualizes the key signaling pathways they modulate.

Synonyms and Classification of this compound

The term "this compound" is often used in scientific literature to refer to a specific and well-characterized calmodulin inhibitor. However, this compound is more commonly known by its research code, W-7 . A variety of other synonyms and chemical identifiers are also used.

Calmodulin antagonists can be broadly classified into several chemical groups, with naphthalenesulfonamides and phenothiazines being among the most studied.

Table 1: Synonyms and Chemical Identifiers for this compound (W-7)

| Common Name/Code | Systematic Name | CAS Number | Other Identifiers |

| W-7 | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | 61714-25-8 | W7, W 7 |

| W-7 Hydrochloride | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | 61714-27-0 | W-7 HCl, W7 HCl |

| NSC 683545 |

Table 2: Other Common Calmodulin Antagonists

| Antagonist | Chemical Class | Mechanism of Action |

| Calmidazolium chloride | Imidazole derivative | Potent and specific CaM antagonist |

| Trifluoperazine | Phenothiazine | Binds to CaM in a Ca2+-dependent manner |

| Fluphenazine | Phenothiazine | Similar to Trifluoperazine |

| Chlorpromazine | Phenothiazine | Less potent than Trifluoperazine and Fluphenazine |

Quantitative Data on Calmodulin Antagonist Activity

The efficacy of calmodulin antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) against CaM-dependent enzymes. The most commonly studied are Ca2+-calmodulin-dependent phosphodiesterase (PDE1) and myosin light chain kinase (MLCK).

Table 3: IC50 Values of Common Calmodulin Antagonists

| Antagonist | Target Enzyme | IC50 Value (µM) | Reference |

| W-7 Hydrochloride | Ca2+-calmodulin-dependent phosphodiesterase | 28 | [1] |

| Myosin light chain kinase | 51 | [1] | |

| Calmidazolium chloride | CaM-dependent phosphodiesterase | 0.15 | [1] |

| CaM-induced activation of erythrocyte Ca2+-transporting ATPase | 0.35 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of calmodulin antagonist activity. Below are generalized protocols for two key in vitro assays.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This assay measures the ability of a compound to inhibit the CaM-stimulated hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDE1.

Principle: PDE1 hydrolyzes a cyclic nucleotide (e.g., cAMP) to its corresponding 5'-monophosphate (5'-AMP). The amount of 5'-AMP produced is then quantified, often using a coupled enzyme reaction that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent). The inhibition of this reaction in the presence of a test compound is a measure of its CaM antagonist activity.

Materials:

-

Purified Calmodulin

-

Purified PDE1 (e.g., from bovine brain)

-

cAMP or cGMP (substrate)

-

5'-Nucleotidase (e.g., from Crotalus atrox venom)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and CaCl2)

-

Test compound (Calmodulin antagonist)

-

Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and PDE1.

-

Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to calmodulin.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate for a specific time (e.g., 20-30 minutes) at the same temperature.

-

Stop the PDE1 reaction (e.g., by boiling or adding a stop solution).

-

Add 5'-nucleotidase to convert the 5'-AMP (or 5'-GMP) to adenosine (B11128) (or guanosine) and inorganic phosphate.

-

Incubate for a further period to allow for complete conversion.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Myosin Light Chain Kinase (MLCK) Activity Assay

This assay determines the inhibitory effect of a compound on the CaM-dependent phosphorylation of myosin light chain by MLCK.

Principle: MLCK, when activated by Ca2+/CaM, catalyzes the transfer of the gamma-phosphate from ATP to the regulatory light chain of myosin (MLC). The extent of phosphorylation can be measured using radiolabeled ATP ([γ-32P]ATP) and quantifying the incorporation of radioactivity into MLC, or by using non-radioactive methods such as specific antibodies to detect phosphorylated MLC.

Materials:

-

Purified Calmodulin

-

Purified MLCK (e.g., from smooth muscle)

-

Myosin light chains (substrate)

-

ATP (and [γ-32P]ATP for radioactive assay)

-

Assay buffer (e.g., MOPS or HEPES buffer, pH 7.0, containing MgCl2, CaCl2, and DTT)

-

Test compound (Calmodulin antagonist)

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or Western blotting reagents

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing assay buffer, calmodulin, MLCK, and myosin light chains.

-

Add the test compound at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding ATP and [γ-32P]ATP.

-

Incubate for a specific time (e.g., 5-10 minutes) at the same temperature.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to precipitate the protein.

-

Wash the phosphocellulose papers several times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the papers using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Calmodulin antagonists interfere with a multitude of cellular processes by inhibiting the Ca2+/CaM signaling complex. The following diagrams, generated using Graphviz, illustrate key affected pathways and a general experimental workflow for identifying CaM antagonists.

Caption: Calmodulin signaling pathway and points of inhibition.

Caption: Experimental workflow for characterizing calmodulin antagonists.

Conclusion

"this compound," or W-7, and other related compounds are powerful tools in cellular biology and drug discovery. A thorough understanding of their nomenclature, biochemical properties, and the signaling pathways they modulate is essential for their effective use in research. This guide provides a foundational resource for scientists and researchers working with these important molecules, facilitating more precise and impactful scientific inquiry.

References

The Role of Calmodulin Antagonist-1 (W-7) in Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a fundamental intracellular mechanism governing a vast array of cellular processes, from proliferation and differentiation to apoptosis. At the heart of many of these pathways lies calmodulin (CaM), a highly conserved, ubiquitous Ca²⁺-binding protein. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a multitude of downstream effector proteins. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, commonly known as W-7 or Calmodulin Antagonist-1, is a cell-permeable and reversible antagonist of calmodulin. It serves as a powerful pharmacological tool to investigate the roles of CaM in cellular signaling. This technical guide provides an in-depth overview of the mechanism of action of W-7, its effects on key calcium signaling pathways, quantitative data on its interactions, and detailed protocols for its experimental application.

Mechanism of Action of this compound (W-7)

W-7 exerts its inhibitory effect on calmodulin-dependent processes primarily through competitive antagonism.[1][2] In the presence of elevated intracellular Ca²⁺, calmodulin exposes hydrophobic pockets on its surface. These pockets are the binding sites for its target enzymes. W-7, with its hydrophobic chloronaphthalene ring, competitively binds to these same hydrophobic pockets on Ca²⁺-activated calmodulin.[1][2] This binding prevents the association of calmodulin with its downstream targets, thereby inhibiting their activation.[1][2]

Structural studies have revealed that one molecule of W-7 binds to each of the two domains (N- and C-terminal) of calmodulin.[2] This interaction is characterized by the insertion of the W-7 chloronaphthalene ring into the deep hydrophobic pocket, where it interacts with methionine methyl groups and other nonpolar side chains.[2] This steric hindrance effectively blocks the binding of CaM-dependent enzymes like myosin light chain kinases (MLCKs) and CaM kinase II.[1][2]

Quantitative Data: Inhibitory Constants of W-7

The efficacy of W-7 as a calmodulin antagonist is quantified by its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various calmodulin-dependent enzymes. These values are crucial for designing experiments and interpreting results.

| Target Protein/Enzyme | Parameter | Value (µM) | Reference(s) |

| Calmodulin | Kᵢ | 11 | [3] |

| Ca²⁺/CaM-dependent Phosphodiesterase | IC₅₀ | 28 | [3][4] |

| Myosin Light Chain Kinase (MLCK) | IC₅₀ | 51 | [3][4] |

| Ca²⁺ Accumulation (ER) | IC₅₀ (half-maximal) | 90 | [5] |

| Ca²⁺-ATPase Activity (ER) | IC₅₀ (half-maximal) | 500 | [5] |

| Troponin C | Kᵢ | 70 | [3] |

| Myosin Light Chain Kinase | Kᵢ | 300 | [3] |

Effects on Key Calcium Signaling Pathways

W-7's antagonism of calmodulin has profound effects on numerous calcium-dependent signaling cascades.

Calmodulin-Dependent Kinases (CaMKs)

CaM Kinase II (CaMKII) is a key mediator of learning, memory, and other neuronal functions. Its activation is strictly dependent on binding to Ca²⁺/CaM. W-7 effectively prevents this interaction, thereby inhibiting CaMKII autophosphorylation and its subsequent phosphorylation of downstream targets.[2]

Phosphodiesterases (PDEs)

Calcium/calmodulin-dependent phosphodiesterase (PDE1) is responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP), which are important second messengers. By inhibiting the activation of PDE1, W-7 can lead to an accumulation of cyclic nucleotides, thereby influencing signaling pathways regulated by PKA and PKG.[3][4]

Myosin Light Chain Kinase (MLCK)

MLCK plays a crucial role in smooth muscle contraction and cell motility by phosphorylating the myosin light chain. W-7's inhibition of CaM prevents the activation of MLCK, leading to relaxation of smooth muscle and inhibition of cell migration.[3][4]

Intracellular Calcium Homeostasis

Beyond its direct antagonism of CaM, W-7 has been shown to affect intracellular Ca²⁺ levels through various mechanisms:

-

Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): W-7 can inhibit the activity of the SERCA pump, which is responsible for sequestering Ca²⁺ into the endoplasmic reticulum. This inhibition can lead to an increase in cytosolic Ca²⁺ levels.[5] However, the concentrations required for this effect are significantly higher than those needed for CaM inhibition.[5]

-

Calcium Channels: W-7 has been observed to modulate the activity of certain Ca²⁺ channels. For instance, in cardiac myocytes, it can suppress L-type Ca²⁺ current while paradoxically enhancing the efficacy of Ca²⁺-induced Ca²⁺ release from the sarcoplasmic reticulum.[1] It has also been shown to affect the gating kinetics of Ca²⁺-activated potassium channels.[6]

-

Ryanodine (B192298) and IP₃ Receptors: While direct interactions are not fully elucidated, W-7's influence on overall Ca²⁺ homeostasis can indirectly affect the activity of intracellular Ca²⁺ release channels like the ryanodine receptor (RyR) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R).

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in response to W-7 treatment.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

-

W-7 hydrochloride

-

EGTA

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Dye Loading:

-

Prepare a 1 mM Fura-2 AM stock solution in cell culture-grade DMSO.

-

Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBS. Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Allow cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add W-7 at the desired concentration and record the changes in fluorescence ratio (F₃₄₀/F₃₈₀) over time.

-

-

Calibration:

-

At the end of the experiment, determine the maximum fluorescence ratio (Rₘₐₓ) by adding a Ca²⁺ ionophore like ionomycin (5-10 µM) in the presence of high extracellular Ca²⁺.

-

Determine the minimum fluorescence ratio (Rₘᵢₙ) by chelating all Ca²⁺ with EGTA (e.g., 10 mM) in a Ca²⁺-free HBS.

-

Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F₃₈₀ₘᵢₙ / F₃₈₀ₘₐₓ). The dissociation constant (Kₔ) for Fura-2 is approximately 224 nM.[7][8][9][10]

-

In Vitro CaM Kinase II Assay

This protocol outlines a method to assess the inhibitory effect of W-7 on CaMKII activity using a peptide substrate.

Materials:

-

Purified CaM Kinase II

-

Purified Calmodulin

-

Syntide-2 (or other suitable peptide substrate for CaMKII)

-

Kinase assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA

-

Activator solution: 2 mM CaCl₂

-

[γ-³²P]ATP

-

W-7 hydrochloride

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase assay buffer, calmodulin (e.g., 1 µM), and the peptide substrate (e.g., 20 µM).

-

Add varying concentrations of W-7 to different reaction tubes. Include a control with no W-7.

-

Add CaMKII to the reaction mixture.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the activator solution (CaCl₂) followed by [γ-³²P]ATP (to a final concentration of ~100 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

-

-

Termination and Detection:

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid (e.g., 0.5%) to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to measure the effect of W-7 on Ca²⁺/CaM-dependent PDE activity.

Materials:

-

Partially purified or purified PDE1

-

Purified Calmodulin

-

[³H]-cAMP or [³H]-cGMP

-

Assay buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

Activator solution: 2 mM CaCl₂

-

W-7 hydrochloride

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the assay buffer, calmodulin, and varying concentrations of W-7.

-

Add the PDE enzyme preparation.

-

-

Initiation and Incubation:

-

Pre-incubate the mixture for a few minutes at 30°C.

-

Start the reaction by adding [³H]-cAMP or [³H]-cGMP and the activator solution (CaCl₂).

-

Incubate at 30°C for a defined period.

-

-

Termination and Product Separation:

-

Stop the reaction by boiling for 1-2 minutes.

-

Cool the tubes and add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separate the charged substrate from the uncharged product by passing the mixture through an anion-exchange resin column.

-

-

Detection and Analysis:

Conclusion

This compound (W-7) remains an indispensable tool for dissecting the intricate roles of calmodulin in calcium signaling. Its well-characterized mechanism of action and established inhibitory profile make it a valuable reagent for researchers in cell biology, neuroscience, and pharmacology. By competitively inhibiting the binding of calmodulin to its target proteins, W-7 allows for the specific interrogation of CaM-dependent pathways. However, researchers should be mindful of its potential off-target effects, particularly at higher concentrations, such as the modulation of calcium channels and pumps. Careful experimental design, including dose-response studies and the use of appropriate controls, is essential for the robust interpretation of data generated using this potent calmodulin antagonist. This guide provides the foundational knowledge and protocols to effectively utilize W-7 in elucidating the complex and vital functions of calmodulin in cellular physiology and pathophysiology.

References

- 1. Modulation of Ca2+ channel-gated Ca2+ release by W-7 in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of W7 on Ca2+ uptake and Ca2+-ATPase activities of the endoplasmic reticulum of rat liver [pubmed.ncbi.nlm.nih.gov]

- 6. The actions of calmodulin antagonists W-7 and TFP and of calcium on the gating kinetics of the calcium-activated large conductance potassium channel of the chara protoplasmic drop: a substate-sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular calibration of the fluorescent calcium indicator Fura-2 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 12. benchchem.com [benchchem.com]

- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]

- 16. promega.com [promega.com]

Calmodulin Antagonist-1: A Technical Guide to its Cell Permeability and Intracellular Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cell permeability of Calmodulin antagonist-1, also known as W-7. It is designed to be a comprehensive resource for researchers utilizing this compound in cellular assays and for professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Core Finding: this compound is Cell Permeable

This compound (W-7) is a widely used pharmacological tool for investigating the roles of calmodulin (CaM) in cellular processes. A critical aspect of its utility in live-cell experiments is its ability to cross the cell membrane and engage its intracellular target. Evidence from multiple studies confirms that this compound is indeed cell-permeable. Autoradiographic studies using a tritiated form of W-7 have demonstrated its penetration of the cell membrane and its primary localization within the cytoplasm[1]. Furthermore, its widespread and effective use in a variety of intact cell-based assays, where it elicits specific intracellular effects, substantiates its cell-permeable nature[2][3]. After entering the cell, it can be removed from the cytoplasm by washing with a W-7-free culture medium[1].

Mechanism of Action

This compound exerts its effects by binding to calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca2+ levels. By binding to CaM, W-7 inhibits the activation of a multitude of Ca2+/CaM-dependent enzymes and signaling pathways. This inhibitory action disrupts cellular processes regulated by calcium signaling, including cell proliferation, apoptosis, and smooth muscle contraction[2][3].

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound (W-7)

| Target Enzyme | IC50 | Ki | Assay Conditions |

| Ca2+/Calmodulin-dependent Phosphodiesterase | 28 µM | 300 µM | Competitive inhibition with respect to cGMP |

| Myosin Light Chain Kinase (MLCK) | 51 µM | - | - |

Table 2: Cellular Effects of this compound (W-7)

| Cell Line | Effect | Concentration |

| Chinese Hamster Ovary (CHO-K1) | Inhibition of cell proliferation, arrest at G1/S boundary | 25 µM |

| Human Multiple Myeloma Cell Lines | Dose-dependent inhibition of cell proliferation, induction of G1 phase cell cycle arrest and apoptosis | Varies by cell line |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound (W-7) in a cellular context.

Protocol 1: General Protocol for Treating Cultured Cells with W-7

This protocol provides a general framework for applying W-7 to adherent cell cultures to study its effects on cellular processes.

Materials:

-

Adherent cells of interest (e.g., CHO-K1, HeLa, etc.)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

This compound (W-7) hydrochloride stock solution (e.g., 10 mM in DMSO or water)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate the cells at a desired density in the appropriate culture vessel and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Preparation of W-7 Working Solution: On the day of the experiment, dilute the W-7 stock solution to the desired final concentration in pre-warmed complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell type and experimental endpoint.

-

Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Aspirate the PBS and add the medium containing the desired concentration of W-7. As a control, treat a parallel set of cells with medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the W-7.

-

Incubation: Return the cells to the incubator for the desired treatment duration. The incubation time will vary depending on the specific cellular process being investigated (e.g., hours for signaling events, 24-72 hours for proliferation assays).

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting, flow cytometry for cell cycle or apoptosis analysis, or microscopy-based assays.

Protocol 2: Assessment of Cell Proliferation Inhibition

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to quantify the effect of W-7 on cell proliferation.

Materials:

-

Cells treated with W-7 as described in Protocol 1 (typically in a 96-well plate format)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of W-7 concentrations as described in Protocol 1. Include vehicle-treated and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent: At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.

-

Solubilization (for MTT): If using MTT, add the solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each W-7 concentration relative to the vehicle-treated control. An IC50 value can be determined by plotting the inhibition percentage against the log of the W-7 concentration.

Mandatory Visualizations

Signaling Pathway Diagram

Figure 1: Inhibition of Ca2+/Calmodulin Signaling by W-7.

Experimental Workflow Diagram

Figure 2: General Workflow for Studying W-7 Effects.

References

A Deep Dive into Calmodulin Antagonism: A Comparative Analysis of W-7 and Other Key Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary sensor of intracellular Ca2+ signals in all eukaryotic cells. Upon binding to Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream target proteins. This intricate regulatory mechanism governs a multitude of cellular processes, including signal transduction, cell cycle progression, muscle contraction, and neuronal plasticity. Given its central role in cellular function, the pharmacological inhibition of CaM has become a critical area of research for understanding physiological processes and for the development of novel therapeutics.

This technical guide provides a comprehensive comparison of Calmodulin antagonist-1 (W-7), a naphthalenesulfonamide derivative, with other widely used calmodulin inhibitors, namely the phenothiazine (B1677639) trifluoperazine (B1681574) and the imidazole (B134444) derivative calmidazolium (B1211579). We will delve into their mechanisms of action, binding affinities, specificity, and off-target effects. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize CaM inhibitors and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of calmodulin antagonism.

I. Comparative Analysis of Calmodulin Inhibitors

The inhibition of calmodulin function can be achieved through various chemical scaffolds that primarily target the hydrophobic pockets exposed on CaM upon Ca2+ binding. This section provides a comparative overview of W-7, trifluoperazine, and calmidazolium.

Mechanism of Action

-

W-7 (this compound): A member of the naphthalenesulfonamide class, W-7 acts as a Ca2+-dependent antagonist of calmodulin. Its inhibitory action stems from the binding of its hydrophobic naphthalene (B1677914) ring to the hydrophobic pockets on the CaM surface that are exposed following Ca2+-induced conformational changes. This binding is competitive with respect to CaM's target enzymes, thereby preventing the formation of the active CaM-enzyme complex.[1] The interaction involves both hydrophobic and ionic interactions.[2]

-

Trifluoperazine (TFP): A phenothiazine-class antipsychotic drug, TFP also functions as a potent calmodulin antagonist. Similar to W-7, TFP binds to the hydrophobic domains of Ca2+-activated calmodulin, leading to a significant conformational change in the CaM molecule. This alteration prevents CaM from interacting with and activating its target proteins.[3]

-

Calmidazolium (CDZ): Belonging to the imidazole class of compounds, calmidazolium is a highly potent calmodulin antagonist. It binds with high affinity to Ca2+/CaM and induces a conformational change that locks CaM in an inactive state, preventing its association with target enzymes.[4] While its primary mode of action is competitive with respect to target enzymes, some studies suggest it may also directly interact with certain CaM-dependent enzymes.

Quantitative Data Presentation: A Comparative Table

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of W-7, trifluoperazine, and calmidazolium against calmodulin and some of its key dependent enzymes. It is important to note that these values can vary depending on the specific experimental conditions, such as the target enzyme, Ca2+ concentration, and assay method.

| Inhibitor | Target Enzyme/Assay | IC50 (µM) | Ki (µM) | References |

| W-7 | CaM-dependent Phosphodiesterase | 28 - 50 | ~11 | [1] |

| Myosin Light Chain Kinase (MLCK) | 51 | - | [1] | |

| Trifluoperazine | CaM-dependent Phosphodiesterase | ~10 | - | [5] |

| CaMKII | 14.4 | - | [6] | |

| Calmidazolium | CaM-dependent Phosphodiesterase | 0.15 | - | [7] |

| Ca2+-transporting ATPase | 0.35 | - | [7] |

Specificity and Off-Target Effects

While these compounds are widely used as calmodulin inhibitors, their utility in cellular and in vivo studies can be complicated by off-target effects.

-

W-7: Besides calmodulin, W-7 can also inhibit other proteins, albeit with lower affinity. For instance, it has been shown to inhibit protein kinase C and myosin light chain kinase directly, independent of calmodulin.[8] Its effects on ion channels have also been reported.[9]

-

Trifluoperazine: As a neuroleptic drug, TFP has a well-characterized primary off-target: the dopamine (B1211576) D2 receptor, to which it binds with high affinity (IC50 ≈ 1.2 nM).[10] It also interacts with other neurotransmitter receptors, including serotonergic and adrenergic receptors.[11] Furthermore, TFP can affect the activity of various ion channels.[9]

-

Calmidazolium: This potent inhibitor is known for its lack of specificity, which can lead to significant off-target effects and cytotoxicity.[4] It has been shown to directly affect various ion channels, including L-type Ca2+ channels and K+ channels, and can also induce apoptosis.[12]

II. Key Signaling Pathways Involving Calmodulin

The following diagrams, generated using Graphviz (DOT language), illustrate two major signaling pathways regulated by calmodulin.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize calmodulin inhibitors.

A. Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a calmodulin-dependent phosphodiesterase, a common method for screening CaM antagonists.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM NaCl, 3 mM MgCl₂, 1 mM CaCl₂.

-

Calmodulin: Prepare a stock solution of purified calmodulin (e.g., from bovine brain) in assay buffer.

-

Phosphodiesterase (PDE1): Prepare a stock solution of purified CaM-dependent PDE in assay buffer.

-

Substrate: Prepare a solution of [³H]-cAMP in assay buffer.

-

Inhibitor: Prepare a serial dilution of the test compound (e.g., W-7) in the appropriate solvent (e.g., DMSO), and then dilute further in assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, calmodulin, and the desired concentration of the inhibitor.

-

Pre-incubate this mixture for 10-15 minutes at room temperature to allow for inhibitor binding to calmodulin.

-

Add the phosphodiesterase enzyme to the mixture.

-

Initiate the reaction by adding the [³H]-cAMP substrate. The final reaction volume is typically 100-200 µL.

-

Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by boiling the samples for 2 minutes or by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom (e.g., from Crotalus atrox) to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Apply the reaction mixture to a Dowex or other anion-exchange resin column to separate the unreacted [³H]-cAMP from the product [³H]-adenosine.

-

Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

B. Fluorescence-Based Calmodulin Binding Assay

This assay directly measures the binding of an inhibitor to calmodulin by monitoring changes in the fluorescence of a probe.

Detailed Methodology:

-

Reagent Preparation:

-

Fluorescently Labeled Calmodulin: Prepare calmodulin labeled with a fluorescent probe (e.g., acrylodan) that exhibits a change in fluorescence upon inhibitor binding.

-

Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM CaCl₂.

-

Inhibitor: Prepare a serial dilution of the test compound.

-

-

Assay Procedure:

-

In a quartz cuvette, add the fluorescently labeled calmodulin to the binding buffer.

-

Place the cuvette in a spectrofluorometer and record the baseline fluorescence emission spectrum (e.g., excitation at 370 nm, emission scan from 400 to 550 nm for acrylodan-labeled CaM).

-

Add increasing concentrations of the inhibitor to the cuvette, allowing the mixture to equilibrate for a few minutes after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Determine the change in fluorescence intensity at the emission maximum as a function of the inhibitor concentration.

-

Plot the change in fluorescence against the inhibitor concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

-

C. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of calmodulin inhibitors on cultured cells.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or a relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the calmodulin inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Assay Procedure:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cytotoxicity.[2]

-

IV. Conclusion

This compound (W-7), along with other inhibitors like trifluoperazine and calmidazolium, have been invaluable tools in dissecting the multifaceted roles of calmodulin in cellular physiology. This guide has provided a comparative analysis of these key inhibitors, highlighting their mechanisms of action, potencies, and potential off-target effects. The provided detailed experimental protocols and visual representations of signaling pathways and workflows are intended to equip researchers with the necessary information to design and execute robust experiments in the field of calmodulin research. A thorough understanding of the characteristics and limitations of each inhibitor is crucial for the accurate interpretation of experimental results and for the advancement of our knowledge of calmodulin-mediated processes in health and disease. As research progresses, the development of more specific and potent calmodulin antagonists will undoubtedly open new avenues for therapeutic intervention in a wide range of pathological conditions.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calmodulin Antagonist W-7 Enhances Intermediate Conductance Ca2+- Sensitive Basolateral Potassium Channel (IKCa) Activity in Human Colonic Crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. The actions of calmodulin antagonists W-7 and TFP and of calcium on the gating kinetics of the calcium-activated large conductance potassium channel of the chara protoplasmic drop: a substate-sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

Known Off-Target Effects of Calmodulin Antagonist-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin antagonist-1, commonly known as W-7 or N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, is a widely utilized pharmacological tool for studying the roles of calmodulin (CaM) in a vast array of cellular processes. As a cell-permeable and reversible antagonist, W-7 binds to CaM in a calcium-dependent manner, thereby inhibiting the activation of CaM-dependent enzymes and signaling pathways. While its on-target effects on the CaM system are well-documented, a comprehensive understanding of its off-target interactions is crucial for the accurate interpretation of experimental results and for the consideration of its therapeutic potential. This technical guide provides a detailed overview of the known off-target effects of this compound, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

On-Target and Known Off-Target Activities of this compound

The primary mechanism of action for W-7 is the inhibition of Ca2+/CaM-dependent enzymes. However, research has revealed several other molecular targets that are affected by this compound, often at concentrations relevant to its use in cellular studies.

| Target Class | Specific Target | Reported Activity | IC50 / Ki | Experimental System |

| On-Target | Ca2+/Calmodulin-dependent Phosphodiesterase | Inhibition | IC50: 28 µM | Not specified |

| Myosin Light Chain Kinase (MLCK) | Inhibition | IC50: 51 µM | Not specified | |

| Ca2+/Calmodulin-dependent Phosphodiesterase | Competitive Inhibition | Ki: 300 µM | Not specified | |

| Off-Target | Ion Channels | |||

| Kv4.3 (Voltage-gated potassium channel) | Blockade | IC50: 92.4 µM | Xenopus laevis oocytes | |

| Epithelial Na+/H+ Exchanger (NHE3) | Inhibition | Not specified | Cell culture | |

| Enzymes | ||||

| Acid Sphingomyelinase | Inhibition | Dose-dependent | C6 glioma cells | |

| NADPH-oxidase (arachidonate-induced) | Inhibition | Not specified | Cell-free system | |

| Other | ||||

| Platelet Aggregation (PAF-induced) | Inhibition | ED50: 51.5 µM | Human platelets in vitro |

Detailed Analysis of Off-Target Effects

Ion Channel Modulation

a) Kv4.3 Blockade:

W-7 has been demonstrated to be a blocker of the voltage-gated potassium channel Kv4.3.[1] This inhibition is voltage- and concentration-dependent, suggesting a direct interaction with the channel pore. The blockade of Kv4.3 can have significant implications for cellular excitability, particularly in cardiomyocytes where this channel plays a critical role in cardiac action potential repolarization.

b) Inhibition of the Epithelial Na+/H+ Exchanger (NHE3):

Studies have shown that W-7 can inhibit the activity of the epithelial Na+/H+ exchanger, NHE3. This effect is proposed to occur through the modulation of membrane surface potential, which in turn alters the interaction of the exchanger with the plasma membrane. This interaction is independent of W-7's calmodulin inhibitory activity.

Enzymatic Inhibition

a) Acid Sphingomyelinase:

In C6 glioma cells, W-7 has been observed to dose-dependently inhibit the activity of the lysosomal enzyme acid sphingomyelinase. Notably, other lysosomal enzymes were not affected, indicating a degree of selectivity in this off-target interaction.

b) NADPH-oxidase:

W-7 can inhibit the arachidonate-induced activation of NADPH-oxidase in a cell-free system. Interestingly, this inhibition occurs in a calmodulin-independent manner, suggesting a direct interaction with components of the NADPH-oxidase complex or interference with the activating properties of arachidonic acid.

Cellular Processes

a) Platelet Aggregation:

W-7 has been shown to inhibit platelet activating factor (PAF)-induced aggregation of human platelets in a dose-dependent manner. This effect occurs at concentrations that are considered specific for calmodulin antagonism, suggesting that calmodulin-dependent pathways are involved in PAF-induced platelet aggregation.

b) Cell Cycle and Apoptosis:

W-7 can inhibit cell proliferation by arresting the cell cycle at the G1/S boundary.[2] Furthermore, it has been shown to induce apoptosis in various cell types, including multiple myeloma cells, through caspase activation.[1] This apoptotic induction is associated with an elevation of intracellular calcium levels and depolarization of the mitochondrial membrane potential.

Experimental Protocols

Two-Electrode Voltage-Clamp for Kv4.3 Channel Blockade Assessment

This protocol is adapted from studies investigating the effect of W-7 on Kv4.3 channels expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the human Kv4.3 channel.

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber perfused with a standard external solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.

-

Apply depolarizing voltage steps to elicit Kv4.3 currents.

-

Record baseline currents in the absence of the drug.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of W-7.

-

Data Acquisition: Record currents in the presence of W-7 after the effect has reached a steady state.

-

Data Analysis:

-

Measure the peak outward current at each voltage step.

-

Calculate the percentage of current inhibition by W-7 at each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Acid Sphingomyelinase Activity Assay

This protocol provides a general framework for measuring the activity of acid sphingomyelinase in cell lysates, which can be adapted to assess the inhibitory effect of W-7.

Methodology:

-

Cell Culture and Lysis:

-

Culture C6 glioma cells (or other relevant cell lines) to near confluence.

-

Treat cells with varying concentrations of W-7 for a specified duration.

-

Harvest the cells and lyse them in a suitable buffer (e.g., 0.2% Triton X-100 in distilled water) via sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Enzymatic Reaction:

-

In a microplate, combine a standardized amount of cell lysate protein with an assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0).

-

Initiate the reaction by adding a fluorescent or radiolabeled sphingomyelin (B164518) substrate.

-

Incubate the reaction at 37°C for an appropriate time (e.g., 1-2 hours).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).

-

Separate the product (e.g., fluorescent ceramide or radiolabeled phosphocholine) from the unreacted substrate.

-

Quantify the product using a fluorometer or scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of acid sphingomyelinase (e.g., in pmol/mg protein/hour).

-

Determine the percentage of inhibition by W-7 at each concentration.

-

Signaling Pathways

Calmodulin-Dependent Signaling and W-7 Inhibition

Calmodulin is a key intracellular calcium sensor that, upon binding Ca2+, undergoes a conformational change allowing it to interact with and regulate a multitude of target proteins, including kinases, phosphatases, and ion channels. W-7 exerts its primary effect by binding to the hydrophobic pockets on CaM that are exposed upon Ca2+ binding, thereby preventing the interaction of CaM with its downstream effectors.

Conclusion

This compound (W-7) is a valuable tool for probing calmodulin-dependent processes. However, researchers must be cognizant of its off-target effects to avoid misinterpretation of experimental data. The known off-target activities of W-7 span ion channels, enzymes, and various cellular processes. This guide provides a foundational understanding of these interactions and the experimental approaches to study them. For drug development professionals, the polypharmacology of W-7 highlights the challenges in developing highly selective calmodulin antagonists and underscores the importance of comprehensive off-target screening in the drug discovery pipeline. Future research, including broad kinome scanning and receptor profiling, will be instrumental in further elucidating the complete pharmacological profile of W-7 and its derivatives.

References

- 1. Symmetric covalent linkage of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) results in novel derivatives with increased inhibitory activities against calcium/calmodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Calmodulin Antagonist W-7: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that acts as a primary sensor of intracellular calcium (Ca²⁺) fluctuations in neurons. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream effector proteins. This intricate signaling network governs a multitude of critical neuronal processes, including neurotransmitter release, synaptic plasticity, gene expression, and neuronal survival. Dysregulation of CaM-mediated signaling has been implicated in various neurological and neurodegenerative disorders.

Calmodulin antagonist-1, chemically known as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), is a cell-permeable compound that specifically binds to the hydrophobic pocket of Ca²⁺-activated CaM, thereby preventing its interaction with target proteins. This inhibitory action makes W-7 an invaluable pharmacological tool for elucidating the precise roles of CaM-dependent pathways in neuronal function and dysfunction. This technical guide provides an in-depth overview of W-7's applications in neuroscience research, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

W-7 exerts its inhibitory effect by binding to the hydrophobic domains of calmodulin that are exposed upon calcium binding. This binding is competitive with respect to CaM-dependent enzymes, preventing the formation of the active CaM-enzyme complex. By inhibiting CaM, W-7 effectively blocks the downstream signaling cascades that are dependent on this crucial calcium sensor.

Quantitative Data on W-7's Efficacy

The following tables summarize key quantitative data regarding the inhibitory concentrations and observed effects of W-7 in various experimental contexts.

| Target Enzyme | IC₅₀ Value (μM) | Source |

| Ca²⁺-Calmodulin-dependent | 28 | [1] |

| Phosphodiesterase | ||

| Myosin Light Chain Kinase (MLCK) | 51 | [1] |

| Myosin Light Chain Kinase (MLCK) | 125 | [2] |

| Experimental Model | W-7 Concentration | Observed Effect | Source |

| Rat brain cortex slices | 10 µmol/L | Enhanced stimulation-evoked noradrenaline release. | [3] |

| Bovine tracheal smooth muscle | 145 µM | 50% inhibition of isometric tension development. | [2] |

| Organotypic cultures of rat hippocampus (ischemia model) | Not specified | Protection of pyramidal cells in the CA1 region against hypoxia/hypoglycemia-induced injury. | [4] |

| Human colonic crypts | 25 µmol/L | Enhanced activity of intermediate conductance Ca²⁺-sensitive basolateral potassium channels (IKCa). | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling cascades and the logical flow of experimental designs is crucial for understanding the impact of W-7. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Calcium/Calmodulin-Dependent Kinase II (CaMKII) Signaling Pathway and W-7 Inhibition

Experimental Workflow: Investigating the Neuroprotective Effects of W-7

Experimental Protocols

The following are detailed methodologies for key experiments utilizing W-7 in a neuroscience context. These protocols are adapted from established procedures and incorporate the use of W-7 as a pharmacological tool.

Protocol 1: Assessment of W-7's Effect on Neuronal Viability in Primary Cortical Cultures

Objective: To determine the dose-dependent effect of W-7 on the viability of primary cortical neurons subjected to excitotoxic insult.

Materials:

-

Primary cortical neuron cultures (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

W-7 hydrochloride (stock solution in sterile water or DMSO)

-

Glutamate

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

LDH cytotoxicity assay kit

-

Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Maintain cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days in vitro (DIV) to allow for maturation.

-

W-7 Pre-treatment: Prepare serial dilutions of W-7 in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the existing medium from the cells and replace it with the W-7 containing medium or vehicle control. Incubate for 1 hour.

-

Excitotoxic Insult: Following pre-treatment, add glutamate to a final concentration of 50 µM to all wells except for the untreated control group.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Cytotoxicity Assessment (LDH Assay):

-

Collect the culture supernatant from each well.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

-

Live/Dead Staining:

-

For a separate set of identically treated cultures on glass coverslips, wash the cells with PBS.

-

Incubate with Calcein AM and Ethidium Homodimer-1 solution according to the kit's protocol.

-

Image the cells using a fluorescence microscope with appropriate filters to visualize live (green) and dead (red) cells.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viable cells against the concentration of W-7 to generate a dose-response curve.

Protocol 2: Investigation of W-7's Effect on Long-Term Potentiation (LTP) in Acute Hippocampal Slices

Objective: To examine the effect of W-7 on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Materials:

-

Adult rat or mouse

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

W-7 hydrochloride

-

Recording chamber for brain slices

-

Electrophysiology rig (amplifier, digitizer, stimulator, micromanipulators)

-

Glass microelectrodes

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated slicing aCSF.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single-pulse stimuli every 30 seconds to establish a stable baseline fEPSP slope for at least 20 minutes.

-

-

W-7 Application:

-

Bath-apply W-7 at the desired concentration (e.g., 10-50 µM) by switching the perfusion to an aCSF solution containing W-7.

-

Continue recording for at least 20 minutes to observe any effect of W-7 on basal synaptic transmission.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

-

Post-HFS Recording:

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP in the presence of W-7.

-

-

Data Analysis:

-

Normalize the fEPSP slope to the average baseline slope.

-

Compare the magnitude of potentiation in W-7 treated slices to control slices that received HFS without the drug.

-

Analyze the effect of W-7 on both the early phase (first 20 minutes post-HFS) and late phase (40-60 minutes post-HFS) of LTP.

-

Conclusion

W-7 serves as a powerful and specific tool for dissecting the multifaceted roles of calmodulin in the nervous system. Its ability to permeate cell membranes and inhibit Ca²⁺/CaM-dependent signaling pathways allows researchers to probe the involvement of this critical second messenger system in a wide range of neuronal functions. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of W-7 in neuroscience research, ultimately contributing to a deeper understanding of the molecular mechanisms underlying brain function in both health and disease. As with any pharmacological agent, careful consideration of potential off-target effects and appropriate control experiments are essential for robust and interpretable results.

References

- 1. The actions of calmodulin antagonists W-7 and TFP and of calcium on the gating kinetics of the calcium-activated large conductance potassium channel of the chara protoplasmic drop: a substate-sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]